molecular formula C11H11N5O2 B2505880 N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine CAS No. 450345-64-9

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine

Cat. No. B2505880
CAS RN: 450345-64-9
M. Wt: 245.242
InChI Key: BDQASVLPAXWGNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various methods, including condensation of amines, aryl ketones, and DMSO . Another method involves the construction of rings from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

Molecular modeling studies of similar compounds, such as pyrimidine-4,6-diamine-based compounds, have been conducted. These studies integrate docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and can include various processes such as oxidation, reduction, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, p-Phenylenediamine is a white solid that darkens upon exposure to air .

Scientific Research Applications

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with DNA or proteins. For example, Proflavine, an acriflavine derivative, disrupts DNA synthesis by intercalating DNA, leading to high levels of mutation in the copied DNA strands .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. For example, p-Phenylenediamine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research into similar compounds are vast. They can include the development of new synthetic molecules for therapeutic medicine, the design of new pyrrolidine compounds with different biological profiles, and further exploration of the chemistry and medicinal diversity of pyrimidine .

properties

IUPAC Name

4-N-methyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-15(8-5-3-2-4-6-8)11-9(16(17)18)10(12)13-7-14-11/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQASVLPAXWGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine

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